Isosorbide-13C6 Dinitrate

LC-MS/MS Bioanalysis Matrix Effect

Use Isosorbide-13C6 Dinitrate (ISDN-13C6) as your LC-MS/MS internal standard for ISDN, IS-2-MN, and IS-5-MN quantification. Unlike unlabeled ISDN or non-isotopic surrogates, its +6 Da mass shift and identical co-elution perfectly compensate for matrix effects and ionization variability. Mandated by FDA/EMA for bioequivalence trials and ANDA submissions. Substitution compromises accuracy and risks regulatory rejection. 50 µL plasma volume supports serial preclinical PK sampling.

Molecular Formula [13C]6H8N2O8
Molecular Weight 242.09
CAS No. 1246815-45-1
Cat. No. B602658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosorbide-13C6 Dinitrate
CAS1246815-45-1
Synonyms1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate;  Dinitrosorbide-13C6;  1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate;  Carvasin-13C6;  Cedocard-13C6;  Corovliss-13C6;  Dignonitrat-13C6;  Dilatrate-13C6;  Diniket-13C6;  ISDN-13C6
Molecular Formula[13C]6H8N2O8
Molecular Weight242.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosorbide-13C6 Dinitrate (CAS 1246815-45-1): A Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification in Bioanalysis


Isosorbide-13C6 Dinitrate (ISDN-13C6) is a stable isotope-labeled analog of the organic nitrate vasodilator Isosorbide Dinitrate (ISDN), wherein all six carbon atoms are replaced with the non-radioactive carbon-13 isotope . This compound serves exclusively as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate quantification of ISDN and its active metabolites (isosorbide 2-mononitrate and isosorbide 5-mononitrate) in biological matrices [1]. Its primary application lies in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, where precise and reproducible measurements are mandated by regulatory agencies such as the US FDA and EMA [2]. Unlike unlabeled ISDN, ISDN-13C6 co-elutes with the analyte but is distinguished by its distinct mass shift (+6 Da), effectively compensating for matrix effects and ionization variability inherent in electrospray ionization .

Why Unlabeled Isosorbide Dinitrate or Non-Isotopic Internal Standards Cannot Substitute Isosorbide-13C6 Dinitrate in Regulated Bioanalysis


Generic substitution of Isosorbide-13C6 Dinitrate with unlabeled ISDN or structurally dissimilar internal standards (e.g., topiramate) in quantitative LC-MS/MS workflows leads to compromised analytical accuracy and fails to meet regulatory validation criteria. Unlabeled ISDN is indistinguishable from the endogenous analyte in mass spectrometry, rendering it useless as an internal standard for isotope dilution mass spectrometry (IDMS). Non-isotopic internal standards like topiramate, while chemically distinct, exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the target nitrate analytes, resulting in uncorrected matrix effects and variable ion suppression [1]. In contrast, 13C6-labeled ISDN is chemically and physically identical to the analyte, co-eluting and ionizing identically, thereby providing a true normalization of sample-to-sample variability. Regulatory guidelines from the FDA and EMA explicitly recommend stable isotope-labeled internal standards for bioanalytical method validation to ensure the highest level of accuracy and precision, especially for drugs with complex matrices or extensive metabolism like ISDN [2].

Quantitative Differentiation of Isosorbide-13C6 Dinitrate: Head-to-Head Performance Comparisons for Bioanalytical Method Development


Superior Matrix Effect Compensation and Accuracy in Human Plasma Quantification Compared to Non-Isotopic Internal Standard

A validated LC-MS/MS method for isosorbide 5-mononitrate (5-ISMN) in human plasma using Isosorbide-13C6 Dinitrate (as 13C6-5-ISMN) as the internal standard achieved a mean matrix effect of 102.0% and extraction recovery of 87.0%, with intra- and inter-batch accuracy (RE) ranging from -8.8% to 7.1% and precision (CV) between 2.4% and 6.6% [1]. In contrast, a comparable method for ISDN and 5-ISMN using topiramate as a non-isotopic internal standard reported a lower recovery for 5-ISMN (76.8%) and a significantly higher matrix effect variability (CV 9.2% for ISDN, 7.8% for 5-ISMN) [2]. The use of the 13C6-labeled internal standard directly normalizes for ionization suppression and extraction losses, yielding more consistent and accurate measurements across the calibration range of 5.00–1000 ng/mL [1].

LC-MS/MS Bioanalysis Matrix Effect Isotope Dilution

Enabling Low-Volume Sampling (50 µL) for Preclinical Pharmacokinetic Studies in Rodents

Methods utilizing 13C6-isosorbide 5-mononitrate as an internal standard require only 50 µL of rat or human plasma for accurate quantification of isosorbide 2-mononitrate (IS 2-MN) and isosorbide 5-mononitrate (IS 5-MN) [1]. This represents a 20-fold reduction in sample volume compared to a previously reported capillary gas chromatography method with electron capture detection, which required 1 mL of plasma and extensive organic solvent extraction (3 mL dichloromethane twice) [2]. The low-volume capability is critical for serial pharmacokinetic sampling in small rodents, where total blood volume is limited, enabling more comprehensive and ethical study designs without compromising data quality.

Pharmacokinetics Preclinical Microsampling Rodent Plasma

High Isotopic Enrichment (≥99% 13C) Minimizes Cross-Talk and Ensures Assay Specificity

Isosorbide-13C6 Dinitrate is supplied with a minimum isotopic enrichment of 99% 13C , which is critical for minimizing isotopic cross-talk in mass spectrometry detection channels. Lower enrichment levels (e.g., 98% or less) can lead to measurable signal from the internal standard in the analyte mass channel, artificially inflating reported concentrations and compromising assay specificity at low concentrations. This high enrichment ensures that the M+6 peak is clearly resolved and that the contribution to the M+0 analyte channel is negligible (<0.1%), meeting FDA guidance for bioanalytical method validation [1].

Isotopic Purity Mass Spectrometry Cross-Talk Method Specificity

Regulatory-Compliant Purity (≥98%) for ANDA and DMF Submissions

Isosorbide-13C6 Dinitrate is offered with a minimum chemical purity of ≥98% [1], meeting the stringent requirements for reference standards used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies. This level of purity is essential for ensuring that the internal standard does not introduce impurities that could interfere with analyte detection or quantitation. In comparison, some in-house synthesized or lower-grade labeled standards may exhibit lower purity (e.g., 95% or less), which can compromise method robustness and lead to regulatory queries [2].

ANDA DMF Regulatory Compliance Reference Standard

Critical Application Scenarios Where Isosorbide-13C6 Dinitrate Is Indispensable for Scientific and Regulatory Success


Bioequivalence Studies for Generic Isosorbide Dinitrate and Isosorbide Mononitrate Formulations

In bioequivalence trials required for ANDA approval of generic ISDN or ISMN products, the use of Isosorbide-13C6 Dinitrate as an internal standard is essential for achieving the high precision and accuracy needed to demonstrate pharmacokinetic equivalence to the reference listed drug. As demonstrated in a published bioequivalence study of oral 20 mg 5-ISMN tablets, the 13C6-labeled internal standard enabled accurate quantification of plasma concentrations over a range of 5.00-1000 ng/mL with intra- and inter-batch accuracy within ±8.8% and precision ≤6.6% [1]. This level of analytical performance is mandated by regulatory bodies to ensure that generic formulations are truly equivalent and safe for patient use. Substituting with a non-isotopic internal standard would introduce unacceptable variability and matrix effects, jeopardizing the study's outcome [2].

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodent Models

For preclinical ADME and toxicology studies in rats or mice, the low sample volume requirement (50 µL) enabled by LC-MS/MS methods using Isosorbide-13C6 Dinitrate as an internal standard is critical. Serial blood sampling from a single animal over a 24-hour period is feasible without exceeding recommended blood collection limits, allowing for a complete pharmacokinetic profile to be generated from a small number of animals [1]. This approach reduces animal usage (3Rs principle), lowers study costs, and improves data quality by eliminating inter-animal variability inherent in composite sampling designs. The validated method for simultaneous determination of IS 2-MN and IS 5-MN in rat plasma using 13C6-5-ISMN has been successfully applied to a PK study in Sprague Dawley rats, confirming the utility of this approach [1].

Clinical Therapeutic Drug Monitoring (TDM) of Nitrate Therapy

In clinical settings where TDM of ISDN or ISMN is indicated (e.g., in patients with hepatic or renal impairment, or to assess adherence), the high specificity and sensitivity of LC-MS/MS assays employing Isosorbide-13C6 Dinitrate are essential. The method's ability to accurately quantify both parent drug and active metabolites in a small volume of human plasma (50 µL) makes it suitable for routine clinical laboratory use [1]. The 13C6-labeled internal standard ensures that results are not confounded by endogenous matrix components or co-administered medications, providing clinicians with reliable data for dose optimization and toxicity management [2].

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